molecular formula C12H13IO3 B1327876 Ethyl 4-(4-iodophenyl)-4-oxobutyrate CAS No. 898777-39-4

Ethyl 4-(4-iodophenyl)-4-oxobutyrate

Cat. No.: B1327876
CAS No.: 898777-39-4
M. Wt: 332.13 g/mol
InChI Key: ULPBPONDEDPQNX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-iodophenyl)-4-oxobutyrate is an ester derivative characterized by a 4-iodophenyl group attached to a ketone-bearing butyrate backbone. Its molecular formula is C₁₂H₁₃IO₃, with a molecular weight of 332.14 g/mol . The iodine substituent at the para position of the phenyl ring imparts unique electronic and steric properties, distinguishing it from halogenated analogs (e.g., fluoro, bromo, chloro) and other substituted derivatives. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(4-iodophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The iodinated aromatic ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 4-(4-iodophenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(4-iodophenyl)-4-hydroxybutyrate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-iodophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-iodophenyl)-4-oxobutyrate in chemical reactions involves the reactivity of its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group can participate in nucleophilic addition reactions, while the iodinated aromatic ring can undergo electrophilic substitution reactions. These reactions are facilitated by the electronic properties of the functional groups and the aromatic ring.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The table below summarizes key physical properties of ethyl 4-(4-iodophenyl)-4-oxobutyrate and its analogs:

Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Features References
4-Iodophenyl C₁₂H₁₃IO₃ 332.14 DCM, Chloroform Heavy atom effect; high steric bulk
4-Bromophenyl C₁₂H₁₃BrO₃ 285.14 DCM, Chloroform Moderate reactivity for cross-coupling
4-Fluorophenyl C₁₂H₁₃FO₃ 224.23 DCM, Chloroform Electron-withdrawing; small atomic radius
4-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 DCM, Chloroform Balanced reactivity and stability
3-Methoxyphenyl C₁₃H₁₆O₄ 236.26 DCM, Chloroform Electron-donating group; alters reactivity
4-tert-Butylphenyl C₁₆H₂₂O₃ 266.34 Limited data Steric hindrance; hydrophobic

Notes:

  • Solubility: All derivatives exhibit good solubility in chlorinated solvents (e.g., dichloromethane, chloroform) due to their non-polar aromatic groups .
  • Steric Effects : The 4-iodophenyl group introduces significant steric bulk compared to smaller halogens (F, Cl) or electron-donating groups (e.g., methoxy) .

Yield and Reactivity

For example, (E)-ethyl 4-(4-iodophenyl)-4-oxobut-2-enoate (a related enoate) was synthesized in 85% yield using Cs₂CO₃ and iodoethane, highlighting iodine’s compatibility with nucleophilic substitution .

Functionalization Potential

  • Iodine as a Leaving Group : The 4-iodo substituent enables participation in Ullmann, Heck, or Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate for aryl-aryl bond formation .
  • Comparison with Bromo/Chloro Analogs : Bromine and chlorine offer similar reactivity but with reduced steric hindrance, often leading to higher yields in coupling reactions .

Biological Activity

Ethyl 4-(4-iodophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom on the phenyl ring, which enhances its reactivity compared to similar compounds. The synthesis typically involves the esterification of 4-(4-iodophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion to the ester.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from this molecule have been evaluated for their ability to inhibit various bacterial strains, showcasing potential as antimicrobial agents.

Antitumor Activity

A significant area of research has focused on the antitumor activity of this compound. In a study involving Ehrlich Ascites Carcinoma (EAC) cells, it was found that treatment with related compounds resulted in a 100% decrease in tumor cell viability . The mechanism was linked to the induction of apoptosis and antioxidant activity, with further histopathological examinations confirming no adverse effects on liver and kidney functions .

The biological activity of this compound can be attributed to its functional groups:

  • Ester Group : Undergoes hydrolysis to form carboxylic acids and alcohols.
  • Ketone Group : Participates in nucleophilic addition reactions.
  • Iodinated Aromatic Ring : Engages in electrophilic substitution reactions due to the polarizable nature of iodine.

Comparative Analysis with Analogous Compounds

This compound can be compared with its analogs such as Ethyl 4-(4-bromophenyl)-4-oxobutyrate and Ethyl 4-(4-chlorophenyl)-4-oxobutyrate. The presence of iodine imparts unique reactivity, making it more favorable for certain synthetic pathways and biological interactions.

Compound NameStructureUnique Features
This compoundC₁₈H₁₈I₁O₃Iodine substitution enhances reactivity
Ethyl 4-(4-bromophenyl)-4-oxobutyrateC₁₈H₁₈BrO₃Bromine substitution offers different properties
Ethyl 4-(4-chlorophenyl)-4-oxobutyrateC₁₈H₁₈ClO₃Chlorine substitution leads to varied reactivity

Case Studies

  • Antitumor Efficacy : In a controlled study, mice treated with compounds derived from this compound showed a significant reduction in tumor growth, highlighting its potential as a chemotherapeutic agent. The study utilized molecular docking to predict interactions with cancer-related proteins, confirming its efficacy against specific cancer cell lines .
  • Enzyme Interaction Studies : Another research avenue explored the compound's role in enzyme-catalyzed reactions. It has been used as a substrate in studies investigating ester hydrolysis mechanisms, providing insights into enzymatic activity and substrate specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(4-iodophenyl)-4-oxobutyrate, and how do yields vary under different conditions?

Methodological Answer: The compound can be synthesized via Claisen condensation or esterification of 4-(4-iodobenzoyl)propionic acid with ethanol. A bromophenyl analog (Ethyl 4-(4-bromophenyl)-4-oxobutyrate) was synthesized using diazoethyl acetate with 74% yield, suggesting similar methods could apply for the iodophenyl variant . Optimize catalysts (e.g., H₂SO₄ or p-TsOH) and reaction time to improve yields. Monitor purity via TLC and confirm structure with NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂) .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (δ ~170 ppm for carbonyl) and iodophenyl substituent (δ ~7.8 ppm for aromatic protons). IR spectroscopy identifies C=O stretches (~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) .
  • Mass Spectrometry: High-resolution MS (HRMS) detects molecular ion peaks at m/z 332.14 (C₁₂H₁₃IO₃) and fragments from cleavage at the ketone or ester group .
  • X-ray Crystallography: The iodine atom’s heavy atomic mass enhances diffraction contrast, enabling precise determination of bond angles and crystal packing .

Q. What are the primary stability concerns for this compound under experimental conditions?

Methodological Answer: The ester and ketone groups are prone to hydrolysis under acidic/basic conditions. Conduct stability studies:

  • pH Stability: Monitor degradation via HPLC in buffers (pH 3–10) at 25°C.
  • Thermal Stability: Use TGA/DSC to assess decomposition temperatures (>150°C typical for esters).
    Store under inert gas (N₂/Ar) at −20°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct Analysis: Use GC-MS or LC-MS to identify impurities. For example, trace moisture may hydrolyze the ester to 4-(4-iodophenyl)-4-oxobutyric acid.
  • Variable Optimization: Design a DOE (Design of Experiments) to test temperature, catalyst loading, and solvent polarity. For instance, using anhydrous ethanol vs. aqueous ethanol impacts esterification efficiency .
  • Mechanistic Probes: Isotopic labeling (e.g., 18O^{18}O) can trace oxygen exchange in ester hydrolysis .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Nucleophilic Attack: React with Grignard reagents (e.g., MeMgBr) at the ketone group to form tertiary alcohols. Monitor via in-situ IR for carbonyl disappearance.
  • Electrophilic Substitution: The iodophenyl group directs electrophiles (e.g., HNO₃/H₂SO₄) to the para position. Use 13C^{13}C-NMR to track substituent effects on aromatic ring electron density .
  • Cross-Coupling: Leverage the iodine atom for Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to introduce aryl groups .

Q. How can computational methods enhance understanding of this compound’s reaction pathways?

Methodological Answer:

  • DFT Calculations: Model transition states for ester hydrolysis or ketone reduction using Gaussian or ORCA. Compare activation energies for acid- vs. base-catalyzed mechanisms.
  • Molecular Dynamics: Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Docking Studies: If used in drug discovery, dock the compound into target enzymes (e.g., kinases) to predict binding modes .

Q. What are the challenges in analyzing trace impurities or degradation products?

Methodological Answer:

  • LC-MS/MS: Use reverse-phase C18 columns with ESI+ ionization to detect low-abundance species. For iodinated byproducts, monitor isotopic patterns (e.g., 127I^{127}I, 129I^{129}I).
  • NMR Spiking: Add authentic standards of suspected impurities (e.g., 4-iodobenzoic acid) to confirm identity.
  • Forced Degradation: Expose the compound to heat/light and compare degradation profiles with accelerated stability data .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Discovery: The iodophenyl group is a heavy atom for X-ray crystallography in protein-ligand studies. The ketone can be reduced to a hydroxyl group for prodrug synthesis.
  • Polymer Chemistry: Use as a monomer in polyesters via transesterification. Characterize thermal stability (TGA) and crystallinity (XRD) .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to validate synthetic scalability (mg to g scale)?

Methodological Answer:

  • Kinetic Profiling: Compare reaction rates at 0.1g vs. 10g scales using inline PAT (Process Analytical Technology) tools like ReactIR.
  • Purification Optimization: Test column chromatography vs. recrystallization (e.g., hexane/EtOAc) for yield and purity trade-offs.
  • Safety Assessment: Conduct DSC to identify exotherms indicative of hazardous decomposition during scale-up .

Q. What statistical approaches are recommended for analyzing contradictory spectral or reactivity data?

Methodological Answer:

  • Multivariate Analysis: Apply PCA (Principal Component Analysis) to NMR/IR datasets to identify outliers or batch variations.
  • Error Propagation Models: Quantify uncertainties in yield calculations due to instrument precision (e.g., ±2% for balances).
  • Bayesian Inference: Use probabilistic models to reconcile conflicting reactivity data under different solvents or catalysts .

Properties

IUPAC Name

ethyl 4-(4-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBPONDEDPQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645716
Record name Ethyl 4-(4-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-39-4
Record name Ethyl 4-(4-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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